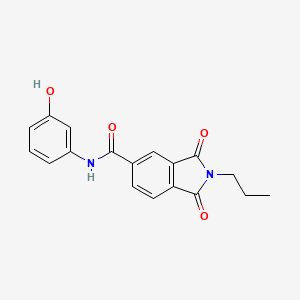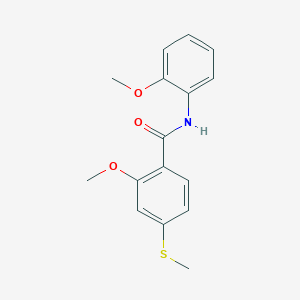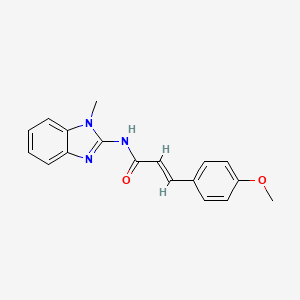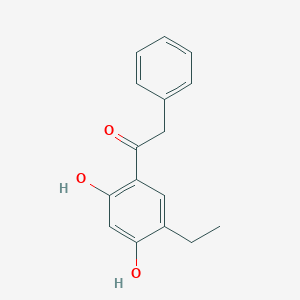![molecular formula C19H22O2 B5856605 1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene](/img/structure/B5856605.png)
1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene is a chemical compound used in scientific research. It is also known as O-2050 and is a potent synthetic cannabinoid. This compound has gained significant attention due to its potential therapeutic effects and its ability to bind to the cannabinoid receptors in the brain.
Mecanismo De Acción
The mechanism of action of 1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene involves binding to the cannabinoid receptors in the brain. This results in the activation of various signaling pathways, which can lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene can produce a range of biochemical and physiological effects. These include the modulation of pain perception, the regulation of appetite, and the modulation of mood and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene in lab experiments is its ability to selectively bind to the cannabinoid receptors in the brain. This makes it an ideal compound for investigating the effects of synthetic cannabinoids on various physiological processes. However, one of the limitations of using this compound is the potential for side effects and toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene. These include investigating its potential therapeutic effects in the treatment of various medical conditions such as chronic pain, anxiety, and depression. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound, as well as its potential for abuse and addiction.
In conclusion, 1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene is a potent synthetic cannabinoid that has gained significant attention in scientific research. Its ability to selectively bind to the cannabinoid receptors in the brain makes it an ideal compound for investigating the effects of synthetic cannabinoids on various physiological processes. However, further research is needed to fully understand its potential therapeutic effects and its potential for side effects and toxicity.
Métodos De Síntesis
The synthesis of 1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene is a complex process that involves several steps. The initial step involves the reaction of cyclopentanone with 4-methoxybenzaldehyde in the presence of sodium methoxide. The resulting product is then subjected to a Friedel-Crafts alkylation reaction with 1-bromo-2-methoxybenzene. The final product is obtained by the reduction of the resulting ketone using sodium borohydride.
Aplicaciones Científicas De Investigación
1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the human body. It has been found to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes such as appetite, pain, and mood.
Propiedades
IUPAC Name |
1-methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-20-16-11-9-15(10-12-16)19(13-5-6-14-19)17-7-3-4-8-18(17)21-2/h3-4,7-12H,5-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBNLWLBISYXIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxy-2-[1-(4-methoxyphenyl)cyclopentyl]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5856543.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-diethylacetamide](/img/structure/B5856565.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide](/img/structure/B5856566.png)


![1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5856603.png)
![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)
![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5856644.png)
![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)